molecular formula C11H16N2O2S B187574 1-Benzenesulfonyl-4-methyl-piperazine CAS No. 66739-87-5

1-Benzenesulfonyl-4-methyl-piperazine

Cat. No. B187574
CAS RN: 66739-87-5
M. Wt: 240.32 g/mol
InChI Key: NCKYKYNYJREWCI-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-4-methyl-piperazine is a chemical compound with the molecular formula C11H16N2O2S . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Benzenesulfonyl-4-methyl-piperazine can be represented by the canonical SMILES string: CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N+[O-] .


Physical And Chemical Properties Analysis

The molecular weight of 1-Benzenesulfonyl-4-methyl-piperazine is 285.32 g/mol . It has a topological polar surface area of 94.8 Ų .

Scientific Research Applications

Antimicrobial Polymers

  • Scientific Field: Chemistry, Biomedical Science .
  • Application Summary: Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
  • Methods of Application: The polymers are synthesized using various antimicrobial agents, including the piperazine molecule .
  • Results or Outcomes: These polymers have shown promise in reducing microbial infections, which are a life-threatening concern in several areas .

Structural Chemistry

  • Scientific Field: Structural Chemistry .
  • Application Summary: A novel 1-benzhydryl piperazine derivative, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, was synthesized .
  • Methods of Application: The product was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .
  • Results or Outcomes: The structure of the compound was confirmed by X-ray diffraction study .

Drug Design

  • Scientific Field: Pharmacology, Drug Design .
  • Application Summary: The benzhydryl motif and the piperazine nucleus are fundamental components present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . Piperazines are found in various biologically active compounds across a number of different therapeutic areas .
  • Methods of Application: These derivatives of piperazine are synthesized for their pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions .
  • Results or Outcomes: They are found to have broad pharmacological action on the central nervous system (CNS), especially on dopaminergic neurotransmission .

Industrial Applications

  • Scientific Field: Industrial Chemistry .
  • Application Summary: The piperazine ring and its derivatives are important cyclic components in the field of industry .
  • Methods of Application: They are used as raw materials for hardening of the epoxy resins, corrosion inhibitors, insecticides, accelerators for rubber, urethane catalysts, and anti-oxidants .
  • Results or Outcomes: These industrial applications of piperazine derivatives have proven to be effective in their respective fields .

Anti-tumor Activity

  • Scientific Field: Pharmacology, Oncology .
  • Application Summary: Piperazine derivatives are reported to possess good anti-tumor activity against colon, prostate, breast, lung, and leukemia tumors .
  • Methods of Application: These derivatives are synthesized and tested for their anti-tumor activities .
  • Results or Outcomes: They have shown promising results in reducing tumor growth .

Epoxy Resin Hardening

  • Scientific Field: Industrial Chemistry .
  • Application Summary: Piperazine derivatives are used as raw materials for hardening of the epoxy resins .
  • Methods of Application: These derivatives are mixed with epoxy resins to enhance their hardness .
  • Results or Outcomes: The hardened epoxy resins have improved mechanical properties .

properties

IUPAC Name

1-(benzenesulfonyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-12-7-9-13(10-8-12)16(14,15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKYKYNYJREWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293665
Record name 1-Benzenesulfonyl-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzenesulfonyl-4-methyl-piperazine

CAS RN

66739-87-5
Record name 66739-87-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzenesulfonyl-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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